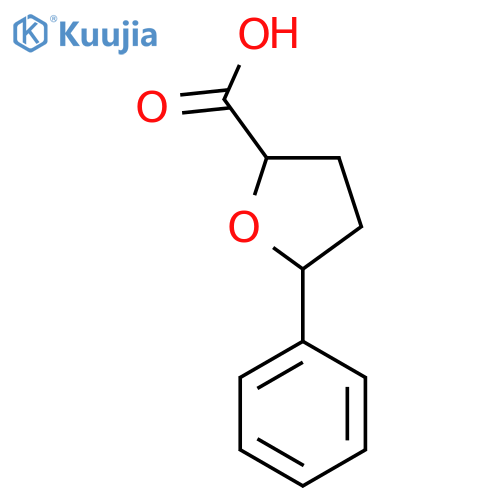

Cas no 1312904-12-3 (5-Phenyloxolane-2-carboxylic acid)

1312904-12-3 structure

商品名:5-Phenyloxolane-2-carboxylic acid

5-Phenyloxolane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-phenyloxolane-2-carboxylic acid

- 5-phenyloxolane-2-carboxylicacid

- 2-Furancarboxylic acid, tetrahydro-5-phenyl-

- 5-Phenyloxolane-2-carboxylic acid

-

- インチ: 1S/C11H12O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)

- InChIKey: QWXMVYUZNXKAKD-UHFFFAOYSA-N

- ほほえんだ: O1C(C(=O)O)CCC1C1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 209

- トポロジー分子極性表面積: 46.5

- 疎水性パラメータ計算基準値(XlogP): 1.7

5-Phenyloxolane-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-132286-0.05g |

5-phenyloxolane-2-carboxylic acid |

1312904-12-3 | 0.05g |

$827.0 | 2023-06-06 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7211-250MG |

5-phenyloxolane-2-carboxylic acid |

1312904-12-3 | 95% | 250MG |

¥ 1,716.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7211-500MG |

5-phenyloxolane-2-carboxylic acid |

1312904-12-3 | 95% | 500MG |

¥ 2,864.00 | 2023-03-31 | |

| Enamine | EN300-132286-0.5g |

5-phenyloxolane-2-carboxylic acid |

1312904-12-3 | 0.5g |

$946.0 | 2023-06-06 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7211-100MG |

5-phenyloxolane-2-carboxylic acid |

1312904-12-3 | 95% | 100MG |

¥ 1,075.00 | 2023-03-31 | |

| Enamine | EN300-132286-10.0g |

5-phenyloxolane-2-carboxylic acid |

1312904-12-3 | 10g |

$4236.0 | 2023-06-06 | ||

| Enamine | EN300-132286-250mg |

5-phenyloxolane-2-carboxylic acid |

1312904-12-3 | 250mg |

$906.0 | 2023-09-30 | ||

| Enamine | EN300-132286-5000mg |

5-phenyloxolane-2-carboxylic acid |

1312904-12-3 | 5000mg |

$2858.0 | 2023-09-30 | ||

| Enamine | EN300-132286-10000mg |

5-phenyloxolane-2-carboxylic acid |

1312904-12-3 | 10000mg |

$4236.0 | 2023-09-30 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557885-250mg |

5-Phenyltetrahydrofuran-2-carboxylic acid |

1312904-12-3 | 98% | 250mg |

¥5577.00 | 2024-08-09 |

5-Phenyloxolane-2-carboxylic acid 関連文献

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

1312904-12-3 (5-Phenyloxolane-2-carboxylic acid) 関連製品

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 506-17-2(cis-Vaccenic acid)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1312904-12-3)5-Phenyloxolane-2-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):642.0